(4-Bromo-2-iodophenyl)hydrazine hydrochloride
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Overview
Description
(4-Bromo-2-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrIN2·HCl. It is a derivative of hydrazine, featuring both bromine and iodine substituents on the phenyl ring. This compound is typically a white to light yellow solid and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-iodophenyl)hydrazine hydrochloride generally involves the reaction of 4-bromo-2-iodoaniline with hydrazine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-iodophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Scientific Research Applications
(4-Bromo-2-iodophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-iodophenyl)hydrazine hydrochloride in chemical reactions involves the interaction of its hydrazine moiety with other reactants. In coupling reactions, for example, the hydrazine group facilitates the formation of new carbon-carbon bonds through the palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(4-Iodophenyl)hydrazine hydrochloride: Similar in structure but lacks the bromine substituent.
(4-Bromophenyl)hydrazine hydrochloride: Similar in structure but lacks the iodine substituent
Uniqueness: (4-Bromo-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and iodine substituents, which can influence its reactivity and the types of reactions it can undergo. This dual substitution makes it a versatile reagent in organic synthesis, particularly in coupling reactions where both halogens can participate in different ways .
Properties
IUPAC Name |
(4-bromo-2-iodophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSJMFVUIGGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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